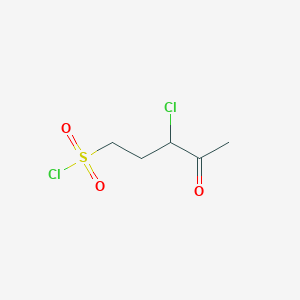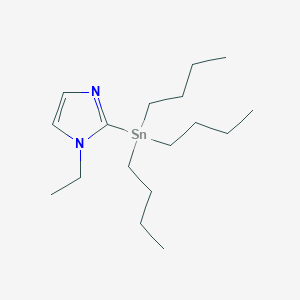![molecular formula C9H12N2O3S B2943389 2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid CAS No. 887575-96-4](/img/structure/B2943389.png)
2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis generally involves a multi-step process. The first step is the formation of the thiazole ring, often via cyclization reactions involving α-halocarbonyl compounds and thioamides. Subsequent steps include the introduction of the 2-methylpropanamide group through amide bond formation, typically involving coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). The acetic acid moiety is introduced through alkylation or acylation reactions, often utilizing carboxylate salts or acyl chlorides.
Industrial Production Methods: Large-scale synthesis often mirrors laboratory methods but optimized for efficiency and yield. It may involve continuous flow reactors for better control over reaction conditions and the use of catalysts to minimize side reactions and enhance purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: This compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Oxidation may be achieved using agents like hydrogen peroxide or potassium permanganate. Reduction typically employs agents like sodium borohydride or lithium aluminium hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: Reactions can yield derivatives with varied functional groups. For instance, oxidation can lead to carboxylic acids, while reduction might yield alcohols or amines. Substitution can produce thiazolyl derivatives with different side chains.
4. Scientific Research Applications: This compound finds applications in numerous fields due to its versatile structure:
Chemistry: Employed in the synthesis of more complex heterocyclic compounds, studying reaction mechanisms, and developing new synthetic methods.
Biology: Utilized in studying biological processes involving thiazole derivatives, often as a model compound.
Medicine: Research on analogs for pharmaceutical applications, including potential antimicrobial, antifungal, and anti-inflammatory agents.
Industry: Used in developing new materials with specific properties, such as polymers or surface-active agents.
5. Mechanism of Action: The compound's effects in biological systems are typically mediated through interactions with specific molecular targets. For instance, it might inhibit enzymes by binding to their active sites, disrupting metabolic pathways. The thiazole ring can engage in pi-stacking or hydrogen bonding with biological macromolecules, leading to varied biological effects.
6. Comparison with Similar Compounds: Similar compounds include other thiazole derivatives like 2-aminothiazole and thiazole-4-carboxylic acid. These compounds share the thiazole ring but differ in side chains and functionalities, contributing to different reactivities and applications.
Uniqueness: 2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid's unique combination of the thiazole ring, amide, and acetic acid groups makes it particularly versatile for synthetic and biological applications.
Propriétés
IUPAC Name |
2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5(2)8(14)11-9-10-6(4-15-9)3-7(12)13/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOOLSWNJYOGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2943308.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)
![N-(4-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2943317.png)
![2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2943318.png)

![[4-(Pyridin-4-yl)oxan-4-yl]methanamine](/img/structure/B2943322.png)


![6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943326.png)
![methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate](/img/structure/B2943327.png)
![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)

